1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
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Overview
Description
1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a bicyclic amine compound characterized by its unique 3-azabicyclo[3.1.0]hexane structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine typically involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using Ru(II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the catalytic process.
Chemical Reactions Analysis
Types of Reactions
1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted amines.
Scientific Research Applications
1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ficellomycin: Contains a similar 1-azabicyclo[3.1.0]hexane ring structure and exhibits biological activities against bacteria, fungi, and tumors.
Azinomycins: Nonribosomal peptide natural products with a similar pharmacophore.
Vazabitide A: Another compound with a 1-azabicyclo[3.1.0]hexane structure, known for its biological activities.
Uniqueness
1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position. This structural feature contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C7H14N2 |
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Molecular Weight |
126.20 g/mol |
IUPAC Name |
(5-methyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C7H14N2/c1-6-2-7(6,3-8)5-9-4-6/h9H,2-5,8H2,1H3 |
InChI Key |
GTBSQGBDBXQAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1(CNC2)CN |
Origin of Product |
United States |
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